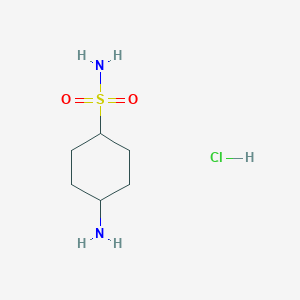

4-アミノシクロヘキサン-1-スルホンアミド塩酸塩

説明

4-Aminocyclohexane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

4-Aminocyclohexane-1-sulfonamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

The primary target of 4-Aminocyclohexane-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

4-Aminocyclohexane-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting the multiplication of bacteria .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it disrupts the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of 4-Aminocyclohexane-1-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the growth of the bacteria .

Action Environment

The action, efficacy, and stability of 4-Aminocyclohexane-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexane-1-sulfonamide hydrochloride typically involves the reaction of cyclohexane with sulfonamide and subsequent amination. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for 4-Aminocyclohexane-1-sulfonamide hydrochloride involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

化学反応の分析

Types of Reactions

4-Aminocyclohexane-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted cyclohexane derivatives .

類似化合物との比較

Similar Compounds

Some compounds similar to 4-Aminocyclohexane-1-sulfonamide hydrochloride include:

- Cyclohexane-1-sulfonamide

- 4-Aminocyclohexane-1-carboxamide

- 4-Aminocyclohexane-1-sulfonic acid

Uniqueness

4-Aminocyclohexane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

生物活性

4-Aminocyclohexane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, is part of a class of synthetic antibiotics known for their bacteriostatic properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide hydrochloride, function primarily as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides effectively prevent bacteria from synthesizing folate, which is crucial for DNA replication and cell division .

Biological Activity

The biological activity of 4-Aminocyclohexane-1-sulfonamide hydrochloride can be summarized as follows:

- Antibacterial Activity : This compound exhibits activity against a range of gram-positive and some gram-negative bacteria. Its effectiveness is generally measured using minimal inhibitory concentration (MIC) values and zones of inhibition in laboratory settings.

- Toxicity Profile : While generally safe, sulfonamides can cause adverse effects such as allergic reactions (including Stevens-Johnson syndrome), gastrointestinal disturbances, and hematological effects like agranulocytosis .

Antibacterial Efficacy

Recent studies have demonstrated that various sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds synthesized based on the sulfonamide framework showed potent inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-Aminocyclohexane-1-sulfonamide | E. coli | 31 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

Case Studies

A notable study involved the synthesis and evaluation of novel sulfonamide derivatives that included 4-Aminocyclohexane-1-sulfonamide as a reference compound. These derivatives were tested against various bacterial strains, revealing that structural modifications influenced their antibacterial potency significantly .

Pharmacokinetics

The pharmacokinetic properties of sulfonamides are critical for understanding their therapeutic applications:

- Absorption : Sulfonamides are well absorbed from the gastrointestinal tract.

- Distribution : They distribute widely in body tissues and fluids.

- Metabolism : Primarily metabolized in the liver through acetylation; metabolites may retain some antibacterial activity.

- Excretion : Excreted mainly via urine, both as unchanged drug and metabolites .

特性

IUPAC Name |

4-aminocyclohexane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCLEDUHODVLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155853-10-2 | |

| Record name | 4-aminocyclohexane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。